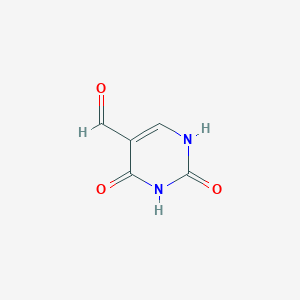

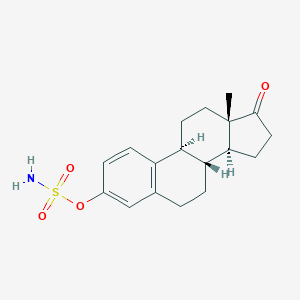

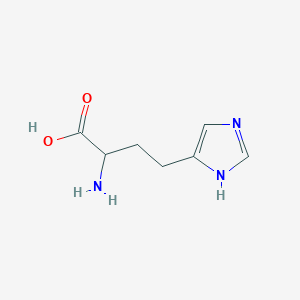

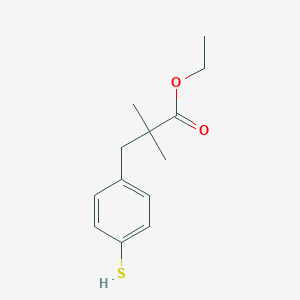

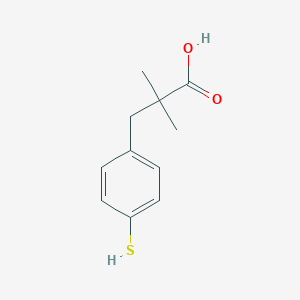

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A novel and efficient synthesis method for long-chain 2,2-difluoro-3-hydroxyacids, closely related to 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, has been identified. This method involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions. This approach is marked by selective cleavage of the CO-CF3 bond and avoids products from CO-CF2R bond cleavage, providing a straightforward pathway to these compounds with good to excellent yields (Jiménez, Bosch, & Guerrero, 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid features significant attributes such as difluoro and hydroxy groups that influence its reactivity and chemical behavior. While specific studies on the molecular structure of this exact compound were not found, research on analogous structures suggests that the difluoroalkyl and hydroxy functionalities play crucial roles in their chemical reactivity and properties.

Chemical Reactions and Properties

The reactivity of polyfluoroacyl compounds, which share functional group similarities with 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, has been explored. These compounds undergo nucleophilic addition followed by ring opening and cyclization when reacted with hydroxylamine, leading to the formation of novel heterocyclic systems. This behavior underscores the reactive nature of the difluoroacyl group in facilitating the formation of complex molecules (Sosnovskikh, Moshkin, & Irgashev, 2006).

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Optically Resolved Compounds

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid has been utilized in the enantioselective synthesis of various compounds. For instance, Hayashi et al. (1991) achieved the separation of racemic perfluoro(2-dimethylamino-propionic acid), a compound similar in structure, into its enantiomers. This process involved preparative silica gel HPLC and hydrolysis, highlighting the compound's role in producing optically resolved new perfluorocarboxylic acids (Hayashi et al., 1991).

Synthesis of Difluorinated Pseudopeptides

The compound has been employed in the synthesis of difluorinated pseudopeptides. Gouge et al. (2004) used a derivative of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid in the Ugi reaction, a method known for producing diverse molecular structures. This work led to the creation of various difluorinated pseudopeptides, demonstrating the compound's versatility in peptide mimetic chemistry (Gouge, Jubault, & Quirion, 2004).

Synthesis of Trifluoromethyl-Containing Compounds

In another study, Ohkura et al. (2003) explored the synthesis of trifluoromethyl-containing compounds using a similar structure, 2-(aminomethyl)pyridine. This reaction produced diastereomeric compounds with significant kinetic diastereoselectivity. Such research underscores the compound's role in synthesizing trifluoromethylated molecules, which are valuable in pharmaceuticals and agrochemicals (Ohkura, Berbasov, & Soloshonok, 2003).

Improved Syntheses of Mimosine and Related Compounds

Research by Harris (1976) on related compounds such as DL-u-amino-β-(3-hydroxy-4-oxo-1,4-dihydro-l-pyridyl)propionic acid (DL- mimosine) has shown improved synthesis methods. This work is significant for producing pyridone derivatives more efficiently, which has implications in various biochemical applications (Harris, 1976).

Kinetic Resolution in Organic Synthesis

Zhou et al. (2008) conducted a kinetic resolution of ethyl 2,2-difluoro-3-hydroxy-3-aryl-propionates, highlighting the importance of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid in resolving chiral molecules. This research is crucial for the production of enantiomerically pure compounds, a critical aspect in pharmaceutical synthesis (Zhou, Xu, & Chen, 2008).

Bionanocomposite Development

Totaro et al. (2017) used a derivative, 3-(4-hydroxyphenyl)propionic acid, as an organic modifier in layered double hydroxides for bionanocomposite development. These materials exhibit high thermal stability and mechanical reinforcement, demonstrating the compound's utility in advanced material science (Totaro et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-2-1-3-11-4-5/h1-4,6,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTDPIPPGFFXPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(C(=O)O)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403182 |

Source

|

| Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid | |

CAS RN |

887354-54-3 |

Source

|

| Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.